molecular formula C9H13BrN2O2S B13261219 N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide

N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide

Cat. No.: B13261219
M. Wt: 293.18 g/mol
InChI Key: YBCSEEAJSGOFKI-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a bromo and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-5-methylbenzenesulfonyl chloride.

    Reaction with Ethylenediamine: The sulfonyl chloride is reacted with ethylenediamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide, sodium periodate, or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of imines or amides.

    Reduction: Formation of sulfinamides or thiols.

Scientific Research Applications

N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial or anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thereby inhibiting bacterial enzymes and exerting antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Used in the synthesis of silatranes and has applications in material science.

    N-(2-Aminoethyl)-acrylamide: Used in polymer chemistry as a monomer for the synthesis of polyacrylamide.

    N-(2-Aminoethyl)-1-aziridineethanamine: Investigated for its use in treating cardiovascular diseases and SARS-CoV infections.

Uniqueness

N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide is unique due to the presence of both a bromo and a sulfonamide group on the benzene ring, which provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H13BrN2O2S

Molecular Weight

293.18 g/mol

IUPAC Name

N-(2-aminoethyl)-2-bromo-5-methylbenzenesulfonamide

InChI

InChI=1S/C9H13BrN2O2S/c1-7-2-3-8(10)9(6-7)15(13,14)12-5-4-11/h2-3,6,12H,4-5,11H2,1H3

InChI Key

YBCSEEAJSGOFKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)S(=O)(=O)NCCN

Origin of Product

United States

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